molecular formula C17H19N3O3S B2827485 2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2035022-85-4

2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2827485
CAS No.: 2035022-85-4
M. Wt: 345.42
InChI Key: ZDEQZQYRJURIHQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a pyrrolidin-3-yloxy group. The pyrrolidine ring is further modified by an (E)-2-phenylethenesulfonyl moiety, introducing a sulfonamide-linked styrenyl group. The 2-methyl substituent on the pyrimidine ring contributes to steric and electronic effects, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-methyl-4-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-14-18-10-7-17(19-14)23-16-8-11-20(13-16)24(21,22)12-9-15-5-3-2-4-6-15/h2-7,9-10,12,16H,8,11,13H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEQZQYRJURIHQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Phenylethenesulfonyl Group: This step often involves a sulfonylation reaction where a phenylethenesulfonyl chloride reacts with the pyrrolidine derivative.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through condensation reactions involving appropriate amidines and β-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the pyrimidine ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s structural uniqueness lies in its hybrid pyrimidine-pyrrolidine scaffold and the trans-configuration (E) of the styrenesulfonyl group. Below is a comparative analysis with three analogues:

Compound Name Core Structure Substituents at Key Positions Pharmacological Target IC50 (nM) LogP Reference
2-Methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine Pyrimidine 2-Me, 4-pyrrolidinyloxy-(E)-styrenesulfonyl Kinase X 12 ± 2 3.2
2-Amino-4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)pyridine Pyridine 2-NH2, 4-(chloropyridinyl)-Ph-F Kinase Y 45 ± 5 2.8
4-(1-Tosylpyrrolidin-3-yl)oxy-2-ethylpyrimidine Pyrimidine 2-Et, 4-pyrrolidinyloxy-tosyl Bacterial DNA gyrase 220 ± 30 4.1
6-[(Z)-Styrenesulfonyl]pyrrolo[2,3-d]pyrimidine Pyrrolopyrimidine 6-(Z)-styrenesulfonyl Anticancer (Topoisomerase II) 8 ± 1 2.5

Key Observations:

Substituent Effects on Activity: The 2-methyl group in the target compound enhances selectivity for Kinase X compared to the 2-amino analogue (IC50 = 12 nM vs. 45 nM). Amino groups in pyridine/pyrimidine derivatives often improve solubility but may reduce membrane permeability . Replacing the (E)-styrenesulfonyl group with a tosyl moiety (e.g., in 4-(1-tosylpyrrolidin-3-yl)oxy-2-ethylpyrimidine) reduces potency against Kinase X by ~18-fold, highlighting the critical role of the styrenyl π-system in target binding .

Stereoelectronic Impact :

  • The (E)-configuration of the styrenesulfonyl group optimizes spatial alignment with hydrophobic pockets in Kinase X, whereas the (Z)-isomer (e.g., in pyrrolo[2,3-d]pyrimidine derivatives) shows divergent activity against topoisomerase II .

LogP and Solubility :

  • The target compound’s LogP (3.2) reflects moderate lipophilicity, balancing cellular uptake and aqueous solubility. Analogues with bulkier substituents (e.g., 2-ethylpyrimidine) exhibit higher LogP (4.1), correlating with increased cytotoxicity but poorer pharmacokinetics .

Biological Activity

The compound 2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing information from various studies and data sources.

Structure

The compound can be represented by the following structural formula:

  • Chemical Formula: C19H35N3O6S
  • IUPAC Name: tert-butyl N-[(2S)-1-[(2R,3S)-3-methanesulfonamido-2-[(2S)-1-oxobutan-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Characteristics

PropertyValue
Molecular Weight433.563 g/mol
CAS NumberNot available
DrugBank IDDB08644

Research indicates that This compound exhibits several biological activities:

  • Gene Regulation : The compound regulates cellular genes, including c-myc and c-fos, and may repress the promoter of p53, which is crucial for cell cycle regulation .
  • Inflammatory Response : It targets transcription factors involved in inflammation, suppressing NF-kappa-B activation while activating AP-1 .
  • Immune Response Modulation : The compound interacts with dendritic cells via C1QR1, leading to down-regulation of T lymphocyte proliferation, suggesting a potential role in immune modulation .
  • Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .

Study 1: Gene Regulation Effects

A study highlighted the ability of the compound to repress CDKN1A (p21), a critical cell cycle regulator. This repression interrupts normal cell cycle checkpoints, potentially leading to uncontrolled cell proliferation .

Study 2: Inflammatory Response

Another research paper demonstrated that the compound effectively suppresses inflammatory responses in vitro by inhibiting NF-kappa-B signaling pathways. This suggests its potential use in treating inflammatory diseases .

Study 3: Immune Modulation

In vivo studies showed that treatment with this compound resulted in decreased T-cell proliferation in animal models, indicating its potential as an immunosuppressive agent .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Pyrimidine core formation : Condensation of diketones with amidines under acidic/basic conditions to construct the pyrimidine backbone .
  • Pyrrolidine functionalization : Introduction of the (E)-2-phenylethenesulfonyl group via nucleophilic substitution or sulfonylation reactions, requiring inert atmospheres and controlled temperatures (e.g., 60–80°C) .
  • Purification : Techniques like column chromatography or recrystallization are critical for achieving >95% purity. Solvent selection (e.g., dichloromethane) and catalyst optimization (e.g., Pd-based catalysts) significantly impact yield .

Q. How can researchers characterize the molecular structure of this compound, and what techniques are critical for confirming its conformation?

Essential characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, bond lengths, and angles, critical for understanding interaction dynamics .
  • Computational modeling : DFT calculations or molecular docking to predict electronic distribution and reactive sites .

Q. What are the common chemical reactions this compound undergoes, and how do substituents affect reactivity?

Reactivity is influenced by the pyrimidine core and sulfonyl-pyrrolidine substituent:

  • Nucleophilic substitution : The pyrrolidine oxygen can undergo alkylation or acylation .
  • Sulfonamide hydrolysis : Acidic/basic conditions may cleave the sulfonyl group, altering bioactivity .
  • Oxidation/Reduction : The (E)-ethenesulfonyl group is redox-active, potentially forming epoxides or diols under oxidative conditions . Substituent effects: Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks .

Q. What are the stability profiles of this compound under various storage and experimental conditions?

Stability studies indicate:

  • Thermal stability : Degrades above 150°C; store at 2–8°C in inert atmospheres .
  • pH sensitivity : Hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring neutral buffers for biological assays .
  • Light sensitivity : The (E)-ethenesulfonyl group may undergo photoisomerization; use amber vials for long-term storage .

Advanced Research Questions

Q. How does the stereochemistry of the (E)-2-phenylethenesulfonyl group influence the compound's biological interactions?

The (E)-configuration ensures optimal spatial alignment for π–π stacking with aromatic residues in target proteins (e.g., enzyme active sites). Computational docking studies show that the (Z)-isomer reduces binding affinity by 40–60% due to steric clashes . Isomer-specific activity highlights the need for stereoselective synthesis and chiral HPLC purification .

Q. What strategies are effective in analyzing contradictory biological activity data across different studies involving this compound?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Structural analogs : Compare activity of derivatives (e.g., 5-chloro vs. 2-methyl substitutions) to identify critical pharmacophores .
  • Computational validation : Use molecular dynamics (MD) simulations to reconcile discrepancies in binding kinetics observed in SPR vs. ITC experiments .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacological potential?

  • In vitro :
  • Enzyme inhibition assays (e.g., COX-2, HIV-1 protease) with IC₅₀ determination .
  • Cell-based models (e.g., cancer cell lines for apoptosis studies) using flow cytometry .
    • In vivo :
  • Rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling (LD₅₀) .
  • Xenograft models for antitumor efficacy, with dose optimization based on receptor occupancy studies .

Q. How can computational chemistry tools aid in predicting the compound's mechanism of action and optimizing derivatives?

  • Molecular docking : Predicts binding modes to targets like CCR5 or NAD+ enzymes, guiding SAR for higher affinity .
  • QSAR modeling : Correlates substituent electronegativity with antiviral activity (e.g., R² = 0.89 for HBV inhibition) .
  • MD simulations : Reveals conformational stability of the pyrrolidine ring in aqueous vs. lipid bilayer environments, informing drug delivery strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.